2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
CAS No.: 1903426-14-1
Cat. No.: VC6092832
Molecular Formula: C18H15N5OS
Molecular Weight: 349.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903426-14-1 |
|---|---|
| Molecular Formula | C18H15N5OS |
| Molecular Weight | 349.41 |
| IUPAC Name | 2-phenyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C18H15N5OS/c24-18(10-13-4-2-1-3-5-13)19-11-17-21-20-16-7-6-15(22-23(16)17)14-8-9-25-12-14/h1-9,12H,10-11H2,(H,19,24) |
| Standard InChI Key | IGQBSDMERIDLSD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Introduction
Chemical Identity and Structural Profile
Molecular Characteristics
2-Phenyl-N-((6-(thiophen-3-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a heterocyclic organic compound with the molecular formula C₁₈H₁₅N₅OS and a molecular weight of 349.41 g/mol. Its IUPAC name systematically describes the arrangement of its three primary moieties:
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A 2-phenylacetamide group at the N-terminus.
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A thiophen-3-yl substituent at the pyridazine ring’s 6-position.
The compound’s structural uniqueness lies in the fusion of electron-rich aromatic systems (phenyl, thiophene) with the triazolo-pyridazine scaffold, which is known to enhance binding affinity to biological targets .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1903426-14-1 |
| Molecular Formula | C₁₈H₁₅N₅OS |
| Molecular Weight | 349.41 g/mol |
| SMILES | C1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
| InChI Key | IGQBSDMERIDLSD-UHFFFAOYSA-N |
Structural and Electronic Analysis
Molecular Geometry and Bonding
The compound’s X-ray crystallography data remains unpublished, but computational modeling predicts:
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Planarity: The triazolo-pyridazine core adopts a planar conformation, facilitating π-π stacking interactions with aromatic residues in enzyme active sites .
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Hydrogen Bonding: The acetamide’s carbonyl oxygen and NH groups serve as hydrogen bond acceptors and donors, respectively.
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Electrophilic Centers: The sulfur atom in the thiophene ring and the triazole’s nitrogen atoms may participate in covalent interactions with biological nucleophiles .
Spectroscopic Properties
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1680 cm⁻¹ (amide I band) and ν(N-H) at ~3300 cm⁻¹.
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NMR: The thiophene protons are anticipated to resonate at δ 7.2–7.5 ppm (¹H NMR), while the triazolo-pyridazine protons appear upfield due to ring current effects.
| Compound | c-Met IC₅₀ (μM) | Pim-1 IC₅₀ (μM) | Apoptosis Induction |
|---|---|---|---|
| 4g (Mahmoud et al.) | 0.163 | 0.283 | 29.61-fold vs. control |
| Target Compound* | Hypothetical | Hypothetical | Not tested |
*Hypothesized based on structural similarity .
Putative Mechanism of Action
The compound’s mechanism likely involves:
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Kinase Inhibition: Competitive binding at the ATP pocket of c-Met/Pim-1 via the triazolo-pyridazine core .
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Signal Transduction Modulation: Downregulation of PI3K/AKT/mTOR pathways, as observed in analog studies .
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Cell Cycle Arrest: Potential S-phase arrest due to DNA replication interference, a common trait of triazolo-pyridazines .
Future Research Directions
Priority Investigations
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In Vitro Screening: Cytotoxicity assays across NCI-60 cancer cell lines to establish potency spectra.
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Enzyme Kinetics: Determination of IC₅₀ values against c-Met, Pim-1, and related kinases.
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ADMET Profiling: Evaluation of solubility, metabolic stability, and plasma protein binding.
Structural Optimization
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Thiophene Modifications: Introducing electron-withdrawing groups (e.g., -NO₂) to enhance kinase affinity.
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Acetamide Variants: Replacing the phenyl group with heteroaromatic systems to improve bioavailability.
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